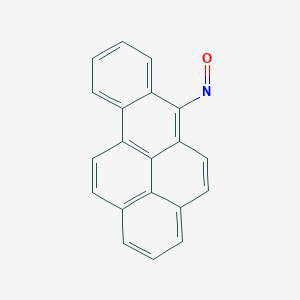
6-Nitrosobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitrosobenzo(a)pyrene (6-NitroBaP) is a potent mutagenic and carcinogenic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is formed by the reaction of benzo(a)pyrene (BaP) with nitrous acid under acidic conditions. 6-NitroBaP is a highly reactive compound that can easily bind to DNA, causing mutations and leading to the development of cancer. The compound has been extensively studied due to its potential health hazards and has been identified as a priority pollutant by the Environmental Protection Agency (EPA) in the United States.
Mécanisme D'action
The mechanism of action of 6-Nitrosobenzo(a)pyrene involves its binding to DNA, causing mutations and leading to the development of cancer. The compound can also induce oxidative stress and inflammation, which can contribute to the development of cancer. The exact mechanism of action of 6-Nitrosobenzo(a)pyrene is still under investigation.
Effets Biochimiques Et Physiologiques
6-Nitrosobenzo(a)pyrene has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. The compound has also been found to be genotoxic, causing mutations in DNA. In addition, 6-Nitrosobenzo(a)pyrene has been shown to have immunosuppressive effects, which can impair the body's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Nitrosobenzo(a)pyrene in lab experiments include its potent mutagenic and carcinogenic properties, which make it a useful model compound for studying the mechanism of action of other PAHs. However, the compound is highly reactive and can be difficult to handle, which can limit its use in certain experiments. In addition, the compound is a potent carcinogen, which can pose a risk to researchers working with it.
Orientations Futures
Future research on 6-Nitrosobenzo(a)pyrene should focus on understanding its mechanism of action in greater detail. This could involve studying the compound's interactions with DNA and other cellular components. In addition, research could focus on developing new methods for detecting and measuring 6-Nitrosobenzo(a)pyrene in environmental samples. Finally, research could focus on developing new strategies for preventing or treating cancer caused by exposure to 6-Nitrosobenzo(a)pyrene and other PAHs.
Méthodes De Synthèse
The synthesis of 6-Nitrosobenzo(a)pyrene involves the reaction of BaP with nitrous acid under acidic conditions. BaP is first dissolved in a solvent, and nitrous acid is added dropwise to the solution. The reaction mixture is then stirred at a low temperature for several hours until the reaction is complete. The resulting product is purified by column chromatography to obtain pure 6-Nitrosobenzo(a)pyrene.
Applications De Recherche Scientifique
6-Nitrosobenzo(a)pyrene has been extensively studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanism of action of other PAHs. The compound has been found to bind to DNA, causing mutations and leading to the development of cancer. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Propriétés
Numéro CAS |
118745-15-6 |
|---|---|
Nom du produit |
6-Nitrosobenzo(a)pyrene |
Formule moléculaire |
C20H11NO |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
6-nitrosobenzo[a]pyrene |
InChI |
InChI=1S/C20H11NO/c22-21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |
Clé InChI |
ICRDTHCKNWXAFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3 |
Autres numéros CAS |
118745-15-6 |
Synonymes |
6-nitrosobenzo(a)pyrene 6-NO-BaP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



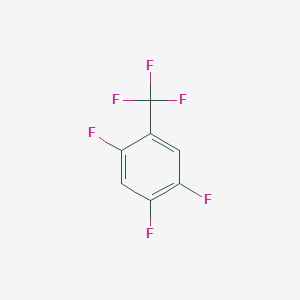
![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
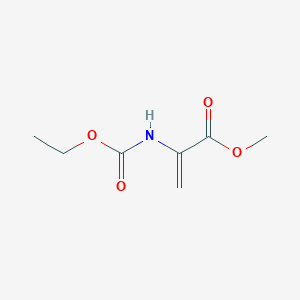
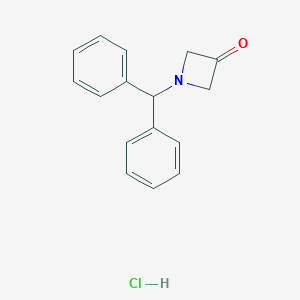
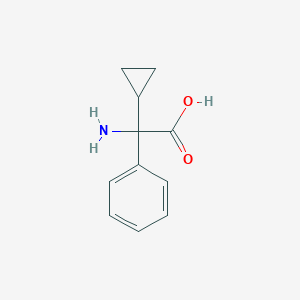
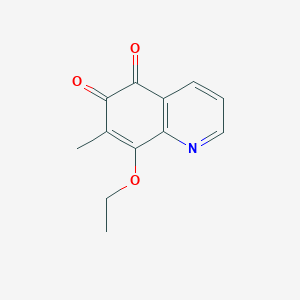
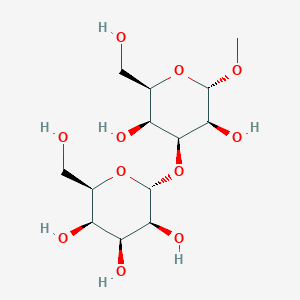
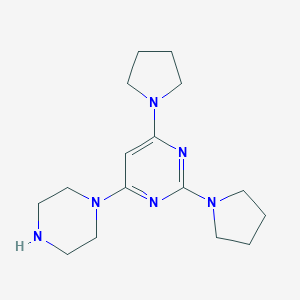
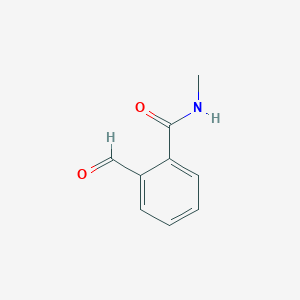
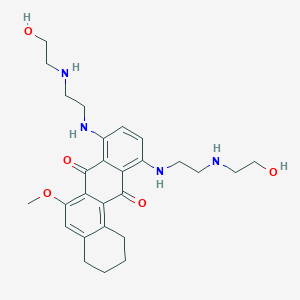
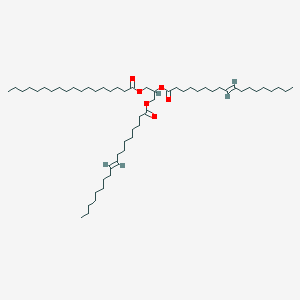
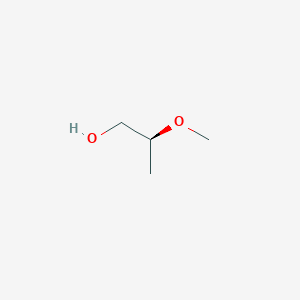
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)